1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclobutylidene Group: This step involves the addition of a cyclobutylidene group to the piperidine ring, which can be done using a suitable cyclization reagent.
Attachment of the Dimethoxyphenyl Group: The final step involves the attachment of the 2,4-dimethoxyphenyl group to the piperidine ring, which can be achieved through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool to study biological processes or as a potential therapeutic agent.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclohexylidenepiperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
- 1-(4-Cyclopentylidenepiperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
Uniqueness
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is unique due to the presence of the cyclobutylidene group, which can impart distinct chemical and biological properties compared to its cyclohexylidene and cyclopentylidene analogs. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-23-18-8-6-17(19(14-18)24-2)7-9-20(22)21-12-10-16(11-13-21)15-4-3-5-15/h6,8,14H,3-5,7,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZIRVNTCLZIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(=C3CCC3)CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.